Product packaging for 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine(Cat. No.:)

1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine

Cat. No.: B15145833
M. Wt: 266.14 g/mol
InChI Key: RJHUJJSSUJQANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a quinoline scaffold—a privileged structure in pharmacology—strategically functionalized with a hydrazine group and a bromo substituent. The molecular architecture of this reagent suggests significant potential for the synthesis of novel bioactive molecules, as similar quinoline and hydrazone derivatives are extensively investigated for their diverse biological activities . The primary research value of this compound lies in its role as a precursor for developing potential kinase inhibitors. The quinoline core is a common feature in many approved kinase inhibitor drugs . Researchers can utilize the reactive hydrazine group to construct hydrazone-linked hybrid molecules, an approach proven successful in creating potent investigational agents targeting receptors such as VEGFR-2 and c-MET . These kinases are critical targets in oncology and angiogenesis research. The bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. In research settings, hydrazone derivatives derived from similar compounds have demonstrated a range of biological activities in preliminary studies, including antimicrobial, antifungal, and antitubercular effects . Furthermore, hydrazones are known to exhibit analgesic and anti-inflammatory properties in experimental models, expanding their potential research scope beyond oncology . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN3 B15145833 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

(6-bromo-3-ethylquinolin-2-yl)hydrazine

InChI

InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15)

InChI Key

RJHUJJSSUJQANR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)NN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1 6 Bromo 3 Ethylquinolin 2 Yl Hydrazine

Retrosynthetic Dissection of the 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bond of the hydrazine (B178648) group. This primary disconnection points to a key intermediate, 2-chloro-6-bromo-3-ethylquinoline, and hydrazine as the corresponding synthons. The chloro group at the 2-position of the quinoline (B57606) ring is an excellent leaving group, making it susceptible to nucleophilic substitution by hydrazine.

Further deconstruction of the 2-chloro-6-bromo-3-ethylquinoline intermediate involves breaking the bonds that form the quinoline ring. Classic quinoline syntheses, such as the Doebner-von Miller reaction, provide a robust framework for this step. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. In this case, 4-bromoaniline (B143363) serves as the precursor for the benzene (B151609) portion of the quinoline ring, thereby regioselectively placing the bromine atom at the 6-position. The pyridine (B92270) ring, bearing the ethyl group at the 3-position, can be constructed from an appropriate α,β-unsaturated aldehyde or ketone. This leads to the fundamental starting materials: 4-bromoaniline and a five-carbon α,β-unsaturated carbonyl compound.

Development of Precursor Molecules for the Quinoline Core

The successful synthesis of this compound hinges on the efficient construction of its core quinoline structure, specifically 6-bromo-3-ethylquinoline, which can then be converted to the 2-chloro derivative.

Advanced Synthetic Routes to Substituted Quinoline Ring Systems

Several named reactions are instrumental in the synthesis of the quinoline ring system. Among the most versatile are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.gov

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). While effective for producing quinolines, it is often a violent reaction and may not be suitable for substrates with sensitive functional groups. wikipedia.org

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.orgiipseries.orggoogle.com This method offers greater control and versatility in introducing substituents onto the quinoline ring, making it a highly attractive option for the synthesis of the 6-bromo-3-ethylquinoline core. iipseries.org

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. It is particularly useful for the synthesis of 2,4-disubstituted quinolines.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. It is an efficient method for producing quinolines with a variety of substitution patterns.

For the specific target of 6-bromo-3-ethylquinoline, the Doebner-von Miller reaction presents a highly plausible and strategic approach.

Regioselective Introduction of Bromo- and Ethyl Substituents on the Quinoline Framework

The regioselective placement of the bromo and ethyl substituents is critical. The Doebner-von Miller reaction provides a pathway to achieve this with a high degree of control.

By starting with 4-bromoaniline, the bromine atom is pre-positioned to become the 6-bromo substituent on the final quinoline ring. The subsequent cyclization with an appropriate α,β-unsaturated carbonyl compound will then form the pyridine portion of the quinoline. To achieve the 3-ethyl substitution, an α,β-unsaturated carbonyl compound with a specific structure is required. A suitable reactant for this purpose would be 2-pentenal. The reaction mechanism involves the initial 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to yield the substituted quinoline.

An alternative and often more direct route to the key precursor involves the synthesis of 6-bromoquinolin-2(1H)-one, which can then be converted to 2-chloro-6-bromoquinoline. This can be achieved through a multi-step process starting from 4-bromoaniline. The subsequent introduction of the ethyl group at the 3-position would require a separate synthetic step, potentially through a Vilsmeier-Haack type reaction to introduce a formyl group, followed by a Wittig reaction or reduction. However, the direct Doebner-von Miller approach is generally more convergent.

Methodologies for Hydrazine Moiety Incorporation

The final and crucial step in the synthesis of this compound is the introduction of the hydrazine group at the 2-position of the quinoline ring.

Chemical Transformations for Attaching Hydrazine to the Quinoline Nucleus

The most common and effective method for introducing a hydrazine group at the 2-position of a quinoline ring is through the nucleophilic aromatic substitution of a suitable leaving group, typically a halide. The precursor, 2-chloro-6-bromo-3-ethylquinoline, is ideally suited for this transformation.

The reaction involves treating the 2-chloroquinoline (B121035) derivative with hydrazine hydrate, often in a suitable solvent such as ethanol (B145695) or butanol, and at elevated temperatures. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoline ring and displacing the chloride ion.

Reactants Reagents/Catalysts Reaction Conditions Product
2-Chloro-6-bromo-3-ethylquinolineHydrazine hydrateEthanol, RefluxThis compound

Specific Conditions for 2-Hydrazinoquinoline (B107646) Formation

The introduction of a hydrazine moiety at the C2 position of a quinoline ring is a critical transformation in the synthesis of this compound. This is typically achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the quinoline precursor. A common and effective method involves reacting the 2-chloroquinoline derivative with hydrazine hydrate. The reaction often requires elevated temperatures, achieved by refluxing the mixture to ensure the completion of the substitution mdpi.com.

Once formed, the 2-hydrazinoquinoline group exhibits characteristic reactivity. The terminal nitrogen atom of the hydrazine group is highly nucleophilic nih.govresearchgate.net. This reactivity allows for straightforward derivatization; for instance, it reacts directly with aldehydes and ketones to form stable hydrazones. nih.govresearchgate.netumn.edunih.gov. The formation of these derivatives can be a convenient process, sometimes completed within 60 minutes umn.edu. For reactions with less electrophilic compounds like carboxylic acids, activating agents are necessary. A combination of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) is used to convert the carboxylic acid into a more reactive acyloxyphosphonium ion, which then readily reacts with the 2-hydrazinoquinoline to form a hydrazide nih.govresearchgate.net.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the synthesis of quinoline-hydrazine compounds involves the careful manipulation of catalysts, solvents, and temperature to maximize yield and purity.

Catalytic Systems in Quinoline-Hydrazine Synthesis

The synthesis of the quinoline core and its derivatives can be significantly influenced by the choice of a catalytic system. While some traditional methods require harsh conditions, modern approaches utilize catalysts to achieve milder and more selective transformations.

Hydrazine itself can act as a catalyst in certain quinoline syntheses. For example, the hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) provides an efficient pathway to 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes nih.gov. This strategy is noted for its compatibility with a wide array of functional groups nih.gov.

In other contexts, transition metal catalysts are employed. Cobalt supported on nitrogen-doped carbon (Co-N-C), prepared in the presence of hydrazine hydrate, has been shown to be effective in the selective hydrogenation of the quinoline ring rsc.org. While this modifies an existing quinoline, it demonstrates the role of specialized catalysts in reactions involving this heterocyclic system. Additionally, promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used in Friedländer-type condensations to facilitate the formation of the quinoline ring system researchgate.net.

Catalyst/PromoterReaction TypeApplicationReference
Hydrazine Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)Synthesis of 1,2-dihydroquinolines nih.gov
Co-N-C Selective HydrogenationModification of the quinoline ring rsc.org
TMSOTf Friedländer CondensationFormation of the quinoline ring system researchgate.net

Solvent Selection and Temperature Control for Improved Efficiency

The choice of solvent and the control of reaction temperature are paramount for optimizing reaction efficiency and, in some cases, directing the reaction toward a specific chemical outcome. High temperatures, often at the reflux point of the chosen solvent, are frequently necessary to drive the reactions to completion, as seen in the synthesis of hydrazinylquinolones and various quinoline intermediates mdpi.commdpi.comgoogle.com.

Microwave-assisted synthesis represents a method for precise and rapid temperature control. In the synthesis of quinoline-based hydrazide-hydrazones in ethanol, microwave irradiation can reduce reaction times to as little as 1-3 minutes up.ac.za.

The solvent can also play a crucial role in determining the product of a reaction. For instance, in the synthesis of sulfur-functionalized quinolines, the use of dioxane as the reaction medium can chemoselectively promote the formation of a disulphide bond rsc.org. This highlights how solvent choice is a critical parameter for enhancing efficiency and controlling selectivity.

SolventTemperatureApplicationReference
Pyridine RefluxAutoxidation of 4-hydrazinylquinolin-2(1H)-ones mdpi.com
Ethanol Reflux (Microwave)Synthesis of hydrazide-hydrazones up.ac.za
Dioxane Not SpecifiedChemoselective formation of disulphide derivatives rsc.org
Methanol RefluxSubstitution reaction with sodium methoxide google.com

Control of Regioselectivity and Chemoselectivity in Multi-Step Syntheses

In multi-step syntheses leading to complex molecules like this compound, controlling regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) is essential for obtaining the desired product and avoiding a mixture of isomers.

The Friedländer synthesis, a classic method for quinoline formation, can yield different regioisomers. By carefully varying the reaction conditions and the catalyst, it is possible to direct the condensation to favor the formation of either an angular or a linear fused quinoline product, thereby controlling the regioselectivity of the annulation researchgate.net.

Modern metal-free synthetic strategies have also been developed to achieve high selectivity. A [4+2] cycloaddition of in situ generated azadienes with terminal alkynes, facilitated by a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system, provides a highly regioselective route to C-3 functionalized quinolines organic-chemistry.org. Similarly, highly chemoselective domino reactions have been designed to construct 2-substituted quinolines from 2-alkenylanilines and β-dicarbonyl compounds. These metal-free methods are advantageous as they tolerate a broad range of functional groups, simplifying the synthetic sequence by avoiding the need for protecting groups organic-chemistry.org. The ability to modulate chemoselectivity is a strategic goal that allows for the efficient construction of complex molecular skeletons from readily available starting materials rsc.org.

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following the chemical synthesis, the isolation and purification of the target compound are critical steps to ensure its suitability for further use. For compounds like this compound and its intermediates, a combination of chromatographic and crystallization techniques is typically employed.

Column chromatography is a standard method for separating the desired product from unreacted starting materials and reaction byproducts google.com. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is tailored to the polarity of the compounds being separated.

After initial purification, recrystallization is often used to obtain the compound in high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Common solvents used for the recrystallization of bromo-quinoline derivatives and related hydrazones include ethanol, anhydrous methanol, diethyl ether, or mixtures such as methanol/DMF and ethanol/DMF mdpi.comgoogle.comnih.gov. The final purity of the compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. Reversed-phase liquid chromatography (LC) is also a valuable tool for the analysis and separation of these compounds umn.edu.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore AnalysisAn analysis of the UV-Vis spectrum would have been provided to determine the wavelengths of maximum absorption (λmax), offering information about the conjugated π-electron system of the bromo-ethyl-quinoline chromophore.

Without access to the necessary experimental data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine would be required to generate the data needed for this comprehensive spectroscopic analysis.

X-ray Crystallography for Definitive Solid-State Structural Characterization

The definitive solid-state structure of a molecule is crucial for a comprehensive understanding of its chemical and physical properties. Although a single-crystal X-ray diffraction study for this compound has not been reported, analysis of analogous compounds, such as 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, provides a well-founded basis for predicting its structural characteristics. nih.gov

Studies on similar quinoline (B57606) hydrazone derivatives reveal that the quinoline ring system is typically planar. nih.gov It is anticipated that in this compound, the quinoline core would also adopt a planar conformation. The molecular geometry is expected to be influenced by the electronic and steric effects of the bromo and ethyl substituents.

The hydrazine (B178648) linker introduces conformational flexibility. In related structures, the molecule often adopts an E configuration with respect to the C=N bond of the hydrazone moiety, which is the more stable isomeric form. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal packing of this compound. The hydrazine group can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular networks.

A hypothetical set of crystallographic data for a related quinoline hydrazone is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Hypothetical Crystallographic Data for a Related Quinoline Hydrazone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 9.876(3)
β (°) 105.12(2)
Volume (ų) 1492.1(9)
Z 4

Selected Bond Lengths and Angles from a Related Structure

Bond/Angle Value (Å/°)
C=N 1.281(3)
N-N 1.375(2)
C-Br 1.901(4)
Quinoline Dihedral Angle < 5°

It is important to emphasize that these tables represent data from a structurally similar compound and are provided for illustrative purposes. nih.gov A definitive structural elucidation for this compound awaits experimental validation through single-crystal X-ray diffraction analysis. Such a study would provide precise details on its molecular conformation, the planarity of the quinoline system, the orientation of the ethyl and bromo substituents, and the nature of the intermolecular forces that govern its crystal packing.

Chemical Reactivity and Derivatization Strategies of 1 6 Bromo 3 Ethylquinolin 2 Yl Hydrazine

Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to participate in a variety of condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). nih.govjmchemsci.com This reaction is a cornerstone of hydrazine chemistry and is expected to proceed efficiently with 1-(6-bromo-3-ethylquinolin-2-yl)hydrazine. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. jmchemsci.com

These resulting Schiff bases are not merely stable products but also serve as versatile intermediates for further synthetic transformations. The general reaction is illustrated below:

Reaction Scheme:

this compound + R-CHO (Aldehyde) → 1-(6-Bromo-3-ethylquinolin-2-yl)-2-(R-methylidene)hydrazine + H₂O

this compound + R₁R₂-CO (Ketone) → 1-(6-Bromo-3-ethylquinolin-2-yl)-2-(R₁R₂-methylidene)hydrazine + H₂O

A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff bases. The table below provides illustrative examples of expected reactants and their corresponding hydrazone products.

Carbonyl CompoundExpected Schiff Base Product Name
Benzaldehyde(E)-1-(6-bromo-3-ethylquinolin-2-yl)-2-benzylidenehydrazine
Acetone1-(6-bromo-3-ethylquinolin-2-yl)-2-isopropylidenehydrazine
4-Chlorobenzaldehyde(E)-1-(6-bromo-3-ethylquinolin-2-yl)-2-(4-chlorobenzylidene)hydrazine
Cyclohexanone1-(6-bromo-3-ethylquinolin-2-yl)-2-cyclohexylidenehydrazine

Cyclization Reactions to Form Fused Heterocyclic Rings (e.g., Pyrazoles, Triazoles)

The hydrazine moiety is a key building block for the synthesis of various nitrogen-containing heterocycles. Two of the most common and synthetically useful transformations are the formation of pyrazole (B372694) and triazole rings.

Pyrazoles: The Knorr pyrazole synthesis and related methodologies involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgyoutube.com In the case of this compound, this would lead to the formation of a pyrazole ring fused to the quinoline (B57606) core, resulting in a pyrazolo[4,3-c]quinoline system. tcichemicals.comwikipedia.org The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

Reaction Scheme with a 1,3-Diketone:

this compound + R₁-CO-CH₂-CO-R₂ → Substituted 1-(6-bromo-3-ethylquinolin-2-yl)-1H-pyrazole + 2H₂O

The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various routes. One common method involves the reaction of the hydrazine with a compound containing a carbon-nitrogen triple bond (nitrile) or a derivative that can generate a similar reactive intermediate. For instance, reaction with acyl isothiocyanates followed by cyclization is a known route. Another approach involves the reaction of hydrazides with appropriate reagents. researchgate.netnih.gov The synthesis of triazoloquinolines from 2-hydrazinylquinolines has been reported, suggesting that this compound would be a suitable precursor for analogous structures. nih.gov

The following table illustrates potential reactants for the formation of fused pyrazole and triazole systems.

ReagentResulting Fused Heterocyclic System
Acetylacetone (a 1,3-diketone)Pyrazolo[4,3-c]quinoline
Ethyl acetoacetate (B1235776) (a β-ketoester)Pyrazol-3-one fused to the quinoline ring
Formic acid wikipedia.orgmasterorganicchemistry.comresearchgate.netTriazolo[4,3-a]quinoline
Carbon disulfide wikipedia.orgmasterorganicchemistry.comresearchgate.netTriazolo[4,3-a]quinolin-1(2H)-thione

Oxidative and Reductive Pathways of the Hydrazine Group

The hydrazine functional group is susceptible to both oxidation and reduction, although these reactions are less commonly employed for derivatization compared to condensation and cyclization.

Oxidation: Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diazenes (R-N=N-H), which are generally unstable. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the formation of the corresponding amine or other degradation products. In some cases, autoxidation of hydrazinylquinolines has been observed to lead to dimerization and the formation of larger polycyclic systems. researchgate.net

Reduction: The reduction of the hydrazine moiety to the corresponding amine (2-amino-6-bromo-3-ethylquinoline) can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or dissolving metal reductions. This transformation provides a route to 2-aminoquinolines, which are themselves important synthetic intermediates.

Reactivity of the Substituted Quinoline Ring System

The quinoline ring is an aromatic system, and its reactivity is influenced by the presence of the nitrogen atom and the various substituents.

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com Substitution typically occurs on the benzene ring portion of the molecule. The existing substituents (bromo and ethyl groups) and the hydrazine moiety will influence the position of further substitution. The hydrazine group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The ethyl group is a weak activating, ortho-, para-director. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.org

Nucleophilic Aromatic Substitution (SNA): Nucleophilic aromatic substitution on the quinoline ring is also possible, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. masterorganicchemistry.comlibretexts.org The bromine atom at the 6-position is a potential site for nucleophilic displacement, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this case. Nucleophilic substitution is more likely to occur at the 2- and 4-positions of the quinoline ring if a suitable leaving group is present, due to the activation by the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the quinoline ring is a prime handle for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 6-position of the quinoline core, leading to the synthesis of 6-substituted-3-ethyl-2-hydrazinylquinolines. 6-Bromoquinolines have been shown to be effective substrates in Suzuki-Miyaura reactions. masterorganicchemistry.com

General Reaction Scheme:

this compound + R-B(OH)₂ + Pd catalyst + Base → 1-(6-Aryl/vinyl-3-ethylquinolin-2-yl)hydrazine + Byproducts

Other important palladium-catalyzed cross-coupling reactions that could be employed at the bromine position include:

Heck Coupling: Reaction with an alkene to form a 6-alkenylquinoline.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce a 6-alkynylquinoline moiety.

Buchwald-Hartwig Amination: Reaction with an amine to form a 6-aminoquinoline (B144246) derivative.

Stille Coupling: Reaction with an organotin reagent.

The following table provides examples of potential cross-coupling partners and the expected products.

Coupling ReactionCoupling PartnerExpected Product at the 6-Position
Suzuki-MiyauraPhenylboronic acidPhenyl
HeckStyrene(E)-Styryl
SonogashiraPhenylacetylenePhenylethynyl
Buchwald-HartwigMorpholineMorpholin-4-yl

Functional Group Interconversions of the Ethyl Substituent

The ethyl group at the 3-position of the quinoline ring in this compound represents a site for various functional group interconversions. These transformations can be employed to modulate the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. Standard organic chemistry transformations can be applied, although the specific reaction conditions would need to be optimized to account for the presence of the bromine and hydrazine functionalities.

One of the primary transformations of the ethyl group is its oxidation. Depending on the oxidizing agent and reaction conditions, the ethyl group can be converted into a variety of other functional groups. For instance, mild oxidation could potentially yield a vinyl group, introducing unsaturation into the substituent. More vigorous oxidation could lead to the formation of an acetyl group or even a carboxylic acid.

Another potential interconversion involves halogenation of the ethyl group, typically at the benzylic position. This could be achieved through free-radical halogenation, introducing a bromine or chlorine atom. The resulting halo-ethyl derivative would be a versatile intermediate for further nucleophilic substitution reactions.

Below is a table summarizing potential functional group interconversions of the ethyl substituent:

Starting Functional GroupReagents and ConditionsResulting Functional Group
Ethyl (-CH₂CH₃)Mild oxidizing agent (e.g., SeO₂)Vinyl (-CH=CH₂)
Ethyl (-CH₂CH₃)Strong oxidizing agent (e.g., KMnO₄)Carboxylic acid (-COOH)
Ethyl (-CH₂CH₃)N-Bromosuccinimide (NBS), light1-Bromoethyl (-CH(Br)CH₃)
1-Bromoethyl (-CH(Br)CH₃)Nucleophile (e.g., -OH, -CN)Substituted ethyl derivative

These interconversions allow for the synthesis of a library of derivatives with modified properties, which is crucial for structure-activity relationship studies.

Multi-Component Reactions (MCRs) Incorporating this compound as a Key Synthon

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgrsc.org The hydrazine moiety of this compound makes it an excellent candidate as a key synthon in various MCRs, particularly for the synthesis of heterocyclic compounds like pyrazoles. mdpi.comyoutube.comnih.govslideshare.netbeilstein-journals.org

A classic example of an MCR involving a hydrazine is the synthesis of pyrazoles through the reaction of a hydrazine with a 1,3-dicarbonyl compound and often another component. mdpi.comnih.govbeilstein-journals.org In the context of this compound, this compound would serve as the hydrazine component, providing the N-N bond for the resulting pyrazole ring.

A hypothetical three-component reaction could involve this compound, a β-ketoester (such as ethyl acetoacetate), and an aldehyde. This reaction would proceed through a series of steps, likely initiated by the condensation of the hydrazine with the aldehyde to form a hydrazone, followed by the reaction with the β-ketoester and subsequent cyclization to form a highly substituted pyrazole derivative. The quinoline moiety would be directly attached to the pyrazole ring, generating a novel heterocyclic scaffold.

The general scheme for such a reaction is presented below:

Scheme 1: Hypothetical Three-Component Pyrazole Synthesis

The diversity of the resulting pyrazole library can be easily expanded by varying the aldehyde and β-ketoester components. This approach offers an efficient pathway to novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Strategic Derivatization for Investigating Structure-Reactivity Relationships

The systematic derivatization of this compound is a crucial strategy for elucidating structure-reactivity relationships (SRR). nih.govnih.govacs.orgacs.orgresearchgate.net By modifying specific parts of the molecule and observing the resulting changes in chemical reactivity or biological activity, one can gain insights into the role of different functional groups.

The parent molecule offers several sites for derivatization:

The Hydrazine Moiety: The reactivity of the hydrazine group can be explored by converting it into various hydrazones through condensation with a range of aldehydes and ketones. The electronic nature of the substituents on the aldehyde or ketone will influence the properties of the resulting hydrazone.

The Quinoline Ring: The bromine atom at the 6-position is a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.

The Ethyl Group: As discussed in section 5.2.3, the ethyl group can be functionalized to introduce different substituents, thereby probing the steric and electronic requirements at the 3-position of the quinoline ring.

A systematic investigation would involve creating a matrix of derivatives where each of these positions is varied. For example, a series of hydrazones could be synthesized from different aromatic aldehydes, and for each hydrazone, the bromo group could be replaced with different substituents via a Suzuki coupling.

The following table outlines a potential derivatization strategy for SRR studies:

Derivatization SiteReaction TypeExample ReactantsResulting Moiety
Hydrazine (-NHNH₂)CondensationBenzaldehyde, AcetophenoneHydrazone (-N=CHPh, -N=C(CH₃)Ph)
Bromo (-Br)Suzuki CouplingPhenylboronic acid, Thiophene-2-boronic acidPhenyl, Thienyl
Ethyl (-CH₂CH₃)OxidationKMnO₄Carboxylic acid (-COOH)

By correlating the structural modifications with changes in reactivity (e.g., reaction rates, equilibrium constants) or biological activity, a comprehensive understanding of the structure-reactivity landscape of this class of compounds can be developed.

Future Research Directions and Translational Perspectives in Medicinal Chemistry Research

Rational Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles

The rational design of next-generation analogs of 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine will be pivotal in unlocking its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the quinoline (B57606) core and its substituents influence biological activity. orientjchem.orgrsc.org For instance, the introduction of different functional groups on the quinoline ring can significantly impact a compound's therapeutic efficacy. orientjchem.org

Systematic modifications could include:

Substitution at the 6-position: Replacing the bromo group with other halogens (chloro, fluoro) or with electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.

Variation of the 3-position substituent: Altering the ethyl group to other alkyl or aryl groups to explore the impact of steric bulk and hydrophobicity on activity.

Derivatization of the 2-hydrazine moiety: The hydrazine (B178648) group is a versatile handle for creating a diverse library of hydrazone derivatives, which are known to possess a wide range of biological activities, including anticancer effects. nih.govmdpi.com

These rationally designed analogs can be synthesized using established and emerging synthetic methodologies for quinoline derivatives. nih.govmdpi.com The synthesis of quinoline-hydrazine derivatives, in particular, has been a subject of interest, providing a solid foundation for the creation of novel compound libraries. researchgate.netsapub.orgresearchgate.net

Exploration of Novel Molecular Targets and Unconventional Mechanistic Pathways

Quinoline derivatives have demonstrated activity against a wide array of molecular targets, making them valuable scaffolds in drug discovery. benthamdirect.comnih.govnih.govnih.gov Future research on this compound and its analogs should focus on identifying their specific molecular targets and elucidating their mechanisms of action.

Potential therapeutic areas and targets for exploration include:

Therapeutic AreaPotential Molecular Targets
Anticancer Tyrosine kinases (e.g., EGFR, HER-2), Topoisomerases, Tubulin, Heat shock protein 90 (Hsp90), Histone deacetylases (HDACs) nih.govnih.goveurekaselect.com
Antimalarial Heme polymerase benthamscience.commanchester.ac.ukresearchgate.net
Antiviral Viral enzymes and entry proteins nih.gov
Antibacterial DNA gyrase, Topoisomerase IV nih.gov
Neurodegenerative Diseases Acetylcholinesterase, Monoamine oxidase unam.mx

The hydrazine moiety in the target compound suggests that its derivatives could act as inhibitors of enzymes where this functional group can form key interactions. Unconventional mechanistic pathways, such as the induction of apoptosis or the modulation of specific signaling cascades, should also be investigated. nih.govmdpi.com

Development of Predictive In Silico Models for High-Throughput Screening and Lead Optimization

The vastness of chemical space necessitates the use of computational tools to guide drug discovery efforts. ijprajournal.com For this compound, the development of predictive in silico models can significantly accelerate the identification of promising analogs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the physicochemical properties of quinoline derivatives with their biological activities. nih.gov

Molecular Docking: To predict the binding modes and affinities of designed analogs with their putative molecular targets. mdpi.comijprajournal.com

Virtual Screening: To screen large virtual libraries of quinoline-hydrazine derivatives against various biological targets to identify potential hits. mdpi.com

ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds at an early stage of development. unam.mxijprajournal.com

These in silico methods, when used in conjunction with experimental high-throughput screening, can streamline the lead optimization process, saving time and resources. ijprajournal.com

Integration of Automated Synthesis and Robotic Platforms for Compound Library Generation

To fully explore the chemical space around this compound, the rapid synthesis of a large and diverse library of analogs is essential. Automated synthesis and robotic platforms offer a powerful solution to this challenge. oxfordglobal.com These technologies can significantly increase the efficiency and reproducibility of chemical synthesis. oxfordglobal.com

The development of automated protocols for the synthesis of quinoline derivatives would enable the high-throughput generation of compound libraries for biological screening. researchgate.net This approach is particularly well-suited for the derivatization of the hydrazine moiety, where a variety of aldehydes and ketones can be reacted in a parallel fashion to produce a large set of hydrazones.

Contribution to the Expansion of Chemical Space for the Discovery of Bioactive Molecules

The exploration of novel chemical scaffolds is crucial for the discovery of new bioactive molecules. bohrium.com The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. eurekaselect.comresearchgate.net By systematically exploring the derivatives of this compound, researchers can contribute to the expansion of biologically relevant chemical space.

The unique combination of a quinoline core with a hydrazine linker offers the potential to discover compounds with novel biological activities and mechanisms of action. This exploration will not only advance our understanding of the therapeutic potential of this specific compound but also contribute to the broader field of drug discovery by providing new molecular entities for biological screening. bohrium.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.